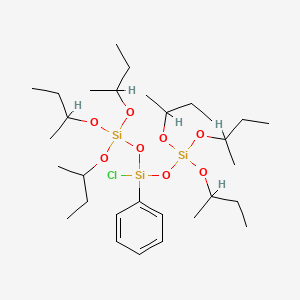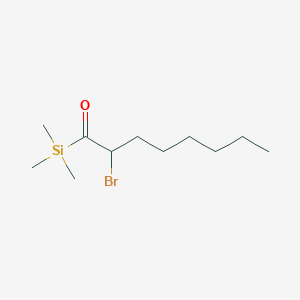
Selenoketene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Selenoketene is an organic compound characterized by the presence of a selenium atom bonded to a carbon-carbon double bond and a carbon-oxygen double bond. It is a member of the ketene family, which includes compounds with the general formula RR’C=C=O, where R and R’ are variable substituents. This compound is notable for its high reactivity and electrophilic nature, making it a valuable intermediate in organic synthesis .
Preparation Methods
Selenoketene can be synthesized through several methods:
From Acyl Chlorides: One common method involves the elimination reaction of acyl chlorides in the presence of a base, such as triethylamine.
From α-Diazoketones: Another method is the Wolff rearrangement, where α-diazoketones are converted to ketenes under thermal or photochemical conditions.
From Vinylene Carbonate: This compound can also be generated from vinylene carbonate using phosphorus (V) sulfide and irradiation.
Industrial Production: Industrially, this compound is produced by dehydrating acetic acid, similar to the production of other ketenes.
Chemical Reactions Analysis
Selenoketene undergoes various types of chemical reactions:
Electrophilic Addition: Due to its electrophilic nature, this compound readily reacts with nucleophiles.
Cycloaddition Reactions: This compound participates in [2+2] cycloaddition reactions, forming four-membered ring compounds.
Oxidation and Reduction: This compound can be oxidized to form selenoxides or reduced to form selenides.
Substitution Reactions: It can undergo substitution reactions where the selenium atom is replaced by other nucleophiles.
Scientific Research Applications
Selenoketene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and natural products.
Biological Studies: This compound derivatives are studied for their potential biological activities, such as antibacterial and antiviral properties.
Material Science: It is used in the development of new materials with unique electronic and optical properties.
Pharmaceuticals: This compound is explored for its potential use in drug development, particularly in the synthesis of selenium-containing drugs.
Mechanism of Action
The mechanism of action of selenoketene involves its high electrophilicity, which allows it to react readily with nucleophiles. This reactivity is due to the sp character of the carbon atom bonded to the selenium atom. The molecular targets and pathways involved in its reactions include the formation of intermediates such as selenoamides and selenoesters .
Comparison with Similar Compounds
Properties
CAS No. |
61134-37-0 |
|---|---|
Molecular Formula |
C2H2Se |
Molecular Weight |
105.01 g/mol |
InChI |
InChI=1S/C2H2Se/c1-2-3/h1H2 |
InChI Key |
MXUFOARWKQCVKW-UHFFFAOYSA-N |
Canonical SMILES |
C=C=[Se] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


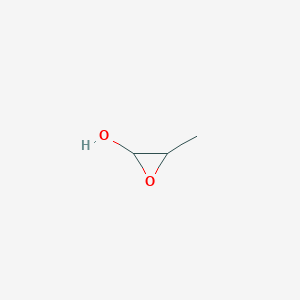
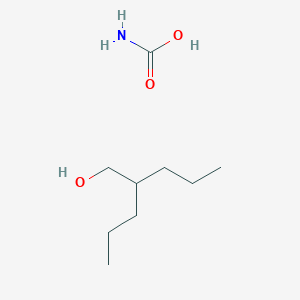
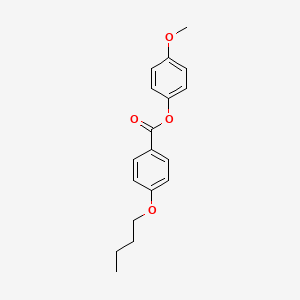
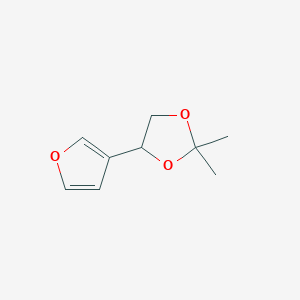
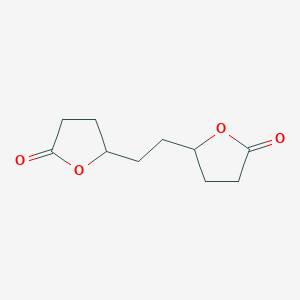
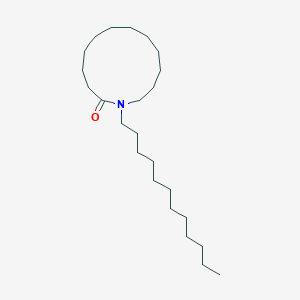
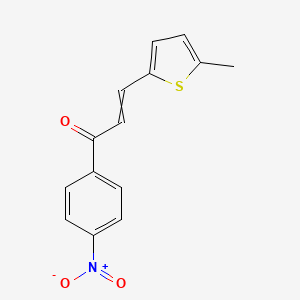
![Benzo[h]quinolin-2(1H)-one, 3,4-dihydro-](/img/structure/B14606406.png)
![[1-(2,4-Dichlorophenyl)cyclopentyl]methanol;methanesulfonic acid](/img/structure/B14606420.png)
![{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}acetic acid](/img/structure/B14606425.png)


